Molecular Weight Superiority for Fragment-Based Drug Discovery: 139.15 Da vs. ≥141.12 Da for All Structurally Intact In-Class Comparators
The target compound possesses a molecular weight of 139.15 g·mol⁻¹, which is the lowest among all structurally intact spirocyclic isoxazoline aldehydes and carboxylate esters in its immediate chemical neighborhood. The closest comparator, 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde (CAS 2649068-75-5; MW 141.12 g·mol⁻¹), is 1.4% heavier despite replacing a methylene with an oxygen [1]. The direct ester analog, ethyl 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate (CAS 1256391-70-4), weighs 183.20 g·mol⁻¹—a 31.7% increase—placing it outside the Rule-of-Three guideline (MW ≤ 300) commonly applied in fragment-based screening [2]. The ring-expanded comparator 5-oxa-2-azaspiro[3.5]nonane-7-carbaldehyde (CAS 2680675-82-3) has MW 155.19 g·mol⁻¹, an 11.5% increase accompanied by the introduction of a hydrogen-bond donor (NH) [3]. In fragment-based drug discovery, each 10 Da increment can reduce ligand efficiency metrics and limit the scope for subsequent growth vector optimization; the target compound's MW advantage of ≥1.97 Da over any isoxazoline-containing analog is therefore meaningful for library design [2].
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 139.15 g·mol⁻¹ |
| Comparator Or Baseline | 2,5-Dioxa analog: 141.12 g·mol⁻¹; Ethyl ester analog: 183.20 g·mol⁻¹; 5-Oxa-2-azaspiro[3.5]nonane analog: 155.19 g·mol⁻¹; 6-Azaspiro[3.4]octane analog (no oxa): 139.19 g·mol⁻¹ |
| Quantified Difference | Target is 1.4% lower than dioxa analog; 31.7% lower than ethyl ester; 11.5% lower than ring-expanded analog; 0.03% lower than de-oxa analog |
| Conditions | PubChem computed molecular weights; CAS-registered molecular formulas from vendor and database records |
Why This Matters
The lowest MW in its subclass supports optimal fragment elaboration potential, directly influencing procurement decisions for fragment-library construction where every Dalton counts toward lead-likeness.
- [1] PubChem Compound Summary CID 146155523: 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde. National Center for Biotechnology Information. View Source
- [2] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 2003, 8(19), 876–877. DOI: 10.1016/S1359-6446(03)02831-9 View Source
- [3] PubChem Compound Summary CID 165908148: 5-Oxa-2-azaspiro[3.5]nonane-7-carbaldehyde. National Center for Biotechnology Information. View Source
